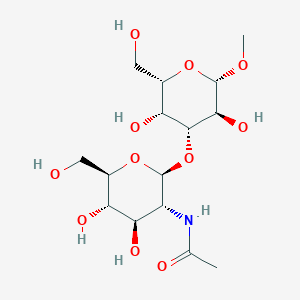

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside, commonly known as Methyl GalNAc, is a carbohydrate derivative that has been extensively studied for its biochemical and physiological effects. This molecule is a key component in the synthesis of glycoproteins, which are essential for cellular communication and immune system function. In

Wissenschaftliche Forschungsanwendungen

Optical Sensor Research

This compound plays a significant role in the development of optical sensors. It’s used in the study of N-Acetyl-β-d-glucosaminidase optical sensors . These sensors have a wide range of applications, including the evaluation of kidney health, detection and treatment of infectious diseases, fluorescence imaging of cancer, treatment of lysosomal diseases, and as reaction probes in chemical biology .

Bioconjugate Chemistry

“Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside” is also used in bioconjugate chemistry. It’s involved in the removal of N-acetyl-β-d-glucosamine (Glc-NAc) or N-acetyl-β-d-galactosamine (Gal-NAc) from various biomolecules’ non-reducing ends, including oligosaccharides, glycoproteins, and glycolipids .

Food Science

This compound is important in food science due to its role in the enzymatic breakdown of complex carbohydrates. It’s involved in the hydrolysis of N-acetyl-β-d-glucosamine (Glc-NAc) or N-acetyl-β-d-galactosamine (Gal-NAc), which are common components of many food products .

Agriculture

In agriculture, “Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside” is used in the study of plant-pathogen interactions. It’s involved in the breakdown of complex carbohydrates in plant cell walls, which is a key process in plant disease progression .

Cell Biology

This compound is also significant in cell biology. It’s involved in the breakdown of complex carbohydrates within cells, which is a crucial process in cellular metabolism .

Medical Diagnostics

“Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside” is used in medical diagnostics. It’s involved in the detection of certain diseases, including kidney diseases and certain types of cancer .

Chemical Therapy

This compound plays a role in chemical therapy. It’s involved in the development of new therapeutic strategies for treating diseases such as cancer and lysosomal storage disorders .

Biomedical Research

Lastly, this compound is used in biomedical research. It’s involved in the development of colorimetric derivatives for use in basic detection in biomedical research and clinical chemistry .

Wirkmechanismus

Target of Action

The primary target of Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside is the enzyme N-acetyl-β-D-glucosaminidase (EC 3.2.1.52) . This enzyme is an exoglycosidase that removes N-acetyl-β-D-glucosamine (Glc-NAc) or N-acetyl-β-D-galactosamine (Gal-NAc) from the non-reducing ends of various biomolecules, including oligosaccharides, glycoproteins, and glycolipids .

Mode of Action

The compound interacts with its target enzyme by serving as a substrate . The enzyme catalyzes the addition of a single N-acetylglucosamine in O-glycosidic linkage to serine or threonine residues . This post-translational modification of protein serines/threonines with N-acetylglucosamine (O-GlcNAc) is dynamic, inducible, and abundant .

Biochemical Pathways

The action of Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside affects the O-GlcNAcylation pathway . This pathway regulates many cellular processes by interfering with protein phosphorylation . The compound’s action can influence the balance between O-GlcNAcylation and phosphorylation, thereby affecting various downstream cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in modulating protein function through O-GlcNAcylation . By serving as a substrate for N-acetyl-β-D-glucosaminidase, it can influence the levels of O-GlcNAc-modified proteins, thereby affecting various cellular processes .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPBCYUZSGJII-BLQWJJLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@@H](O[C@@H]([C@H]2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/no-structure.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)